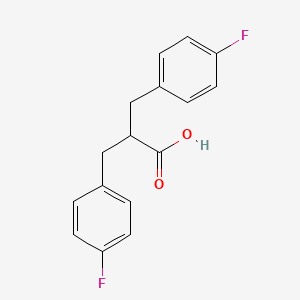
2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid" is a compound synthesized through reactions involving 4-fluorobenzaldehyde with other reactants. The compound is part of a broader class of chemicals studied for their molecular structure, synthesis methods, and physical and chemical properties. These studies provide insights into their potential applications in various fields, excluding drug usage and side effects.
Synthesis Analysis
The compound is synthesized through the reaction of 4-fluorobenzaldehyde with specific amino acids or alcohols in refluxing ethanol. The methods involve optimizing ground-state geometries and calculating vibrational wavenumbers, showcasing the detailed synthetic pathways and the accuracy of the theoretical models used in prediction (Ye et al., 2007; Ruan et al., 2009).
Molecular Structure Analysis
The structure of "this compound" and related compounds have been confirmed using techniques such as 1H NMR, FTIR, and Raman spectroscopy. Density functional theory (DFT) and Hartree-Fock (HF) studies have provided insights into the vibrational spectra and molecular geometries, affirming the compound's structural integrity (Özbey et al., 2004).
Chemical Reactions and Properties
Studies have shown how "this compound" reacts under various conditions, including its synthesis pathways and interactions with other compounds. These reactions underline the compound's versatility and potential as a precursor in further chemical synthesis (Szumigala et al., 2004).
Physical Properties Analysis
The physical properties, including vibrational spectra and optimized geometries, have been studied using a combination of experimental and theoretical methods. These studies highlight the compound's stability and reactivity, essential for understanding its behavior in various environments (Pallavi & Tonannavar, 2020).
Chemical Properties Analysis
The chemical properties of "this compound" have been explored through its synthesis, characterization, and reactions. These properties are critical for assessing the compound's potential applications and for developing new synthetic routes and derivatives (Kollmar et al., 2003).
Applications De Recherche Scientifique
Vibrational Spectra Study
- Experimental and Theoretical Analysis : 2-(4-Fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid (4-FT) was synthesized and analyzed using NMR, FTIR, and Raman spectroscopy. The ground-state geometries were optimized, and the vibrational wavenumbers were calculated, offering insights into its molecular structure and interactions (Song et al., 2007).
Anticancer Activity
- Anticancer Potential : A study explored the anticancer activity of 2-(4-Fluorobenzylideneamino) propanoic acid against the Hela cell line. The compound demonstrated significant activity, suggesting its potential in cancer treatment (Ruan et al., 2009).
Chemical Synthesis and Application
- Protective Group in Synthesis : The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group was designed and synthesized for the protection of hydroxyl groups, using 4-fluorobenzyl alcohol. This group proved stable under certain conditions, demonstrating its utility in chemical synthesis (Spjut et al., 2010).
Photophysical Research
- Fluorophore Characteristics : The photophysical properties of a synthesized fluorophore, 2-(4-fluorophenyl) prop-2-ene-nitrile (DPF), were examined. Its behavior in various solvents was studied, contributing to the understanding of fluorophore applications in different media (Pannipara et al., 2015).
Enzymatic Reactions
- Biocatalytic Transesterification : The compound was used in biocatalytic transesterification reactions, highlighting its utility in regioselective acylation and deacylation processes, contributing to organic chemistry and enzymology research (Kumar et al., 2015).
Pharmaceutical Intermediate Synthesis
- Ortho Isomer Removal : The compound played a role in the removal of undesired isomers in pharmaceutical intermediate synthesis, demonstrating its utility in refining pharmaceutical production processes (Fan, 1990).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c17-14-5-1-11(2-6-14)9-13(16(19)20)10-12-3-7-15(18)8-4-12/h1-8,13H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJWGFVMITUNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)
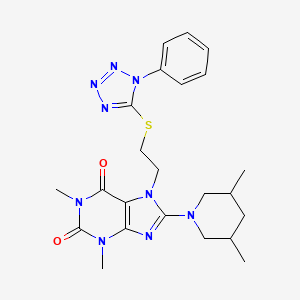

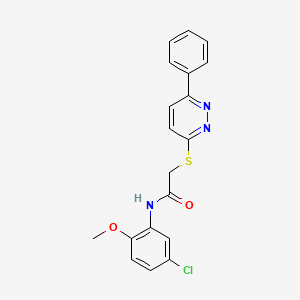
![4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2493319.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2493320.png)

![2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2493323.png)
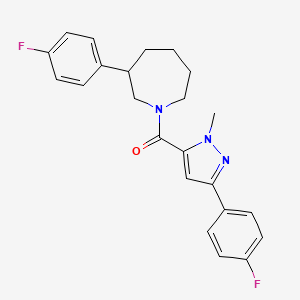
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide](/img/structure/B2493327.png)
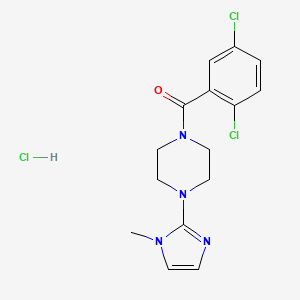
![(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2493333.png)
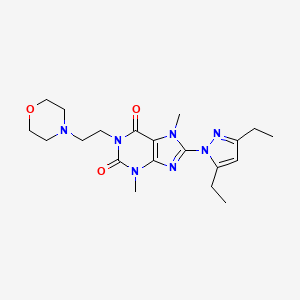
![2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2493336.png)